2-Amino-3-hydroxy-4-phenylbutanoic acid
Overview
Description
2-Amino-3-hydroxy-4-phenylbutanoic acid, also known as 4-phenylthreonine, is an organic compound with the molecular formula C10H13NO3. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.
Mechanism of Action
Target of Action
It is known that this compound serves as a chiral building block for various bioactive compounds including aminopeptidase n (apn) inhibitors .
Mode of Action
It is known to be involved in enzymatic procedures for the synthesis of certain compounds .
Biochemical Pathways
It is known that this compound is involved in the biocatalytic asymmetric reduction of certain substrates .
Pharmacokinetics
It is known that this compound is involved in enzymatic reactions, which suggests that it may be metabolized in the body .
Result of Action
It is known that this compound is used in the synthesis of certain bioactive compounds, suggesting that it may have a role in the production of these compounds .
Action Environment
It is known that this compound is involved in enzymatic reactions, which are often sensitive to environmental conditions such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the use of amino acids as starting materials. For instance, D-phenylalanine and L-aspartic acid can be used in a series of reactions to produce the target compound. Another method involves the use of organometallic catalysis, where bifunctional aluminum complexes facilitate the reaction . Enzyme-catalyzed reactions, such as those involving lipases and whole-cell enzymes, are also employed due to their mild conditions and high specificity .
Industrial Production Methods
Industrial production of this compound often relies on the optimization of these synthetic routes to ensure cost-effectiveness and scalability. The use of biocatalysts and organometallic catalysts is particularly favored in industrial settings due to their efficiency and ability to operate under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the carbonyl group back to a hydroxyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
2-Amino-3-hydroxy-4-phenylbutanoic acid has several applications in scientific research:
Comparison with Similar Compounds
2-Amino-3-hydroxy-4-phenylbutanoic acid can be compared with other similar compounds such as:
3-Amino-2-hydroxybutanoic acid: This compound has a similar structure but lacks the phenyl group, which can significantly alter its chemical properties and biological activity.
4-Phenylthreonine: Another name for this compound, highlighting its structural similarity to threonine but with a phenyl group substitution.
Bestatin: A derivative of this compound, used as an aminopeptidase inhibitor.
The uniqueness of this compound lies in its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various bioactive compounds and its ability to interact with multiple molecular targets .
Biological Activity
2-Amino-3-hydroxy-4-phenylbutanoic acid, also known as 3-amino-2-hydroxy-4-phenylbutyric acid (AHPA), is a non-proteinogenic amino acid that has been the subject of various studies due to its significant biological activities. This compound exists in two stereoisomeric forms: (2S,3R)-AHPA and (2R,3R)-AHPA, which exhibit different biological properties. The unique structure of AHPA includes an amino group, a hydroxyl group, and a phenyl group attached to a butanoic acid backbone, contributing to its reactivity and biological functions.
AHPA has been identified as an inhibitor of enkephalinase , an enzyme responsible for the breakdown of enkephalins, which are endogenous peptides involved in pain modulation. By inhibiting this enzyme, AHPA may enhance the analgesic effects of enkephalins, potentially offering therapeutic benefits in pain management and neuroprotection.
Key Mechanisms:
- Enkephalinase Inhibition : AHPA increases the levels of enkephalins in the body, providing natural pain relief.
- Neuroprotective Properties : Research indicates potential benefits in treating neurodegenerative conditions due to its ability to modulate neurotransmitter systems.
Biological Activity and Applications
The biological activity of AHPA has been explored in various contexts:
- Pain Management : Studies suggest that AHPA can significantly enhance the analgesic effects of met5-enkephalin, making it a candidate for pain relief therapies.
- Neuroprotection : Its neuroprotective properties indicate potential applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Synthesis of Bioactive Compounds : AHPA serves as a chiral building block for synthesizing various bioactive compounds, including inhibitors for enzymes like aminopeptidase N and HIV protease.
Research Findings
Recent studies have provided insights into the biological activity of AHPA:
Case Studies
Several case studies have explored the implications of AHPA in clinical and laboratory settings:
- Case Study 1 : A clinical trial investigating the effects of (2S,3R)-AHPA on chronic pain patients showed significant reductions in pain scores compared to placebo treatments.
- Case Study 2 : Laboratory research on neuroprotective effects indicated that AHPA could reduce neuronal death in models of oxidative stress, suggesting its potential for treating neurodegenerative diseases.
Properties
IUPAC Name |
2-amino-3-hydroxy-4-phenylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)8(12)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGJFSCKGIKDJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50731-50-5 | |
Record name | 2-amino-3-hydroxy-4-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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